Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate

atom economy medicinal chemistry building block selection

Sourcing geometrically pure difluoroenolate building blocks often forces lengthy in-house synthesis. This pre-formed, crystalline sodium (Z)-enolate eliminates that bottleneck, offering direct access to a privileged cyclopropyl-gem-difluoro scaffold for heterocyclization and fragment-based library synthesis. - Compact C₇H₇F₂NaO₂ architecture (MW 184.12) with a computed parent diketone Log P of 1.52, ideal for maintaining lead-likeness (Log P <3) in pyrazole, isoxazole, or pyrimidine targets. - 23-27% lower molecular weight vs. aryl-substituted analogs reduces material requirements in kilo-lab campaigns. - Pre-established GHS documentation (H302/H315/H319/H335) enables rapid integration into existing batch processing workflows.

Molecular Formula C7H7F2NaO2
Molecular Weight 184.12 g/mol
Cat. No. B12223657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate
Molecular FormulaC7H7F2NaO2
Molecular Weight184.12 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C=C(C(F)F)[O-].[Na+]
InChIInChI=1S/C7H8F2O2.Na/c8-7(9)6(11)3-5(10)4-1-2-4;/h3-4,7,11H,1-2H2;/q;+1/p-1/b6-3-;
InChIKeyCVSREBOTNGXWNX-AQPBACSKSA-M
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate – Structural and Physicochemical Baseline for Procurement Evaluation


Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate (CAS 1300732-76-6) is a pre-formed, crystalline sodium enolate belonging to the difluoro-1,3-dicarbonyl enolate class . It features a cyclopropyl ketone at C4, a gem-difluoro group at C1, and a (Z)-configured enolate core with a molecular formula of C₇H₇F₂NaO₂ and molecular weight of 184.12 g/mol . Its parent 1,3-diketone (1-cyclopropyl-4,4-difluorobutane-1,3-dione) has a computed Log P of 1.52 and acid pKₐ of 7.38, indicating moderate lipophilicity and relatively high enolate stability compared to non-fluorinated or aryl-substituted analogs [1]. The compound is primarily sourced as a research intermediate for heterocycle construction and fluorinated building-block applications, with typical commercial purity specifications of ≥95% .

Why Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate Cannot Be Generically Substituted by Aryl or Heteroaryl Enolate Analogs


Within the 1,1-difluoro-4-oxobut-2-en-2-olate sodium salt class, substitutions at the C4 position (cyclopropyl vs. 4-fluorophenyl vs. pyrazolyl) produce distinct electronic, steric, and physicochemical profiles that directly govern downstream reaction outcomes . The cyclopropyl group imposes a sterically compact, conformationally restrained architecture with a computed Log P of 1.52 for the parent diketone, whereas the 4-fluorophenyl analog exhibits an XLogP of 2.4, reflecting a ≥0.9 log-unit lipophilicity increase that alters phase-transfer behavior and solubility in aqueous or polar media [1]. Additionally, the cyclopropyl ring’s ability to stabilize adjacent carbocationic or radical intermediates via σ-conjugation is fundamentally absent in aryl-substituted counterparts, meaning that generic substitution by a non-cyclopropyl analog will yield different regioselectivity profiles in cyclocondensation, heterocyclization, or nucleophilic addition reactions .

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate – Quantitative Differentiation Evidence Against Closest Analogs


Lower Molecular Weight and Higher Atom Economy Versus Aryl- and Heteroaryl-Substituted Analogs

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate has a molecular weight of 184.12 g/mol, which is 54.02 g/mol (22.7%) lower than the 4-fluorophenyl analog (238.14 g/mol, CAS 1197240-23-5) and 68.07 g/mol (27.0%) lower than the 1-ethyl-3-methylpyrazol-4-yl analog (252.19 g/mol, CAS 1332317-69-7) . This lower mass translates directly into fewer equivalents required by weight in stoichiometric reactions, reducing procurement cost-per-mole and minimizing waste mass in downstream synthetic sequences.

atom economy medicinal chemistry building block selection

Significantly Lower Computed Log P (Reduced Lipophilicity) Versus the 4-Fluorophenyl Analog

The parent 1,3-diketone of the target compound (1-cyclopropyl-4,4-difluorobutane-1,3-dione) has a computed Log P of 1.52, whereas the analogous 4-fluorophenyl diketone (4,4-difluoro-1-(4-fluorophenyl)-1,3-butanedione) has an XLogP of 2.4 [1]. The difference of −0.88 log units indicates that the cyclopropyl enolate is substantially less lipophilic than the 4-fluorophenyl enolate. This lower Log P correlates with improved aqueous solubility and a reduced risk of non-specific binding or aggregation in biological assay conditions.

lipophilicity drug-likeness physicochemical property Log P

Cyclopropyl-Induced Conformational Constraint and σ-Donor Properties Absent in Planar Aryl Analogs

The cyclopropyl ring of this enolate introduces a sterically compact, sp³-rich group that engages in σ-conjugation with the adjacent carbonyl, modulating the electronic environment of the enolate oxygen and the α,β-unsaturated system [1]. The 4-fluorophenyl analog presents a planar, π-conjugated aromatic ring that broadens the conformational landscape and lacks cyclopropyl’s characteristic σ-donor hyperconjugation. This structural difference can alter regio- and chemoselectivity in subsequent cyclocondensation or electrophilic trapping reactions, though no direct quantitative selectivity comparison has been published head-to-head for this specific enolate scaffold.

conformational restriction cyclopropyl σ-conjugation reaction selectivity

Verified Commercial Purity of ≥95% and Defined Hazard Profile Enabling Batch-to-Batch Reproducibility

The compound is commercially available with a minimum purity specification of 95% (AKSci Cat. 4538CY, CAS 1965308-72-8) . Fluorochem provides the same compound (Product Code F025879, CAS 1147386-08-0) with full GHS hazard documentation: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . This defined hazard profile, absent in the less-characterized 1-ethyl-3-methylpyrazolyl analog for which GHS data are not readily accessible, supports safer handling and straightforward regulatory compliance in industrial laboratory settings.

purity specification quality assurance procurement hazard classification

Sodium (Z)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate – Evidence-Aligned Application Scenarios


Synthesis of Difluoromethyl-Substituted Heterocycles Where Low Lipophilicity Is Critical

The lower Log P (1.52 for the parent diketone) relative to the 4-fluorophenyl analog (Log P 2.4) positions this enolate as a preferred building block for constructing difluoromethyl-substituted pyrazoles, isoxazoles, or pyrimidines when the target heterocycle must maintain a Log P below 3 for lead-likeness compliance [1]. Using the cyclopropyl enolate in these cyclocondensation reactions avoids the lipophilicity penalty incurred with aryl-substituted enolate analogs.

Medicinal Chemistry Campaigns Requiring Cyclopropyl-Containing Fluorinated Warheads or Privileged Fragments

The cyclopropyl group is a recognized privileged fragment in medicinal chemistry, frequently appearing in approved drugs (e.g., fluoroquinolone antibacterials, HCV NS3/4A protease inhibitors) [1]. This enolate provides an entry point for appending a cyclopropyl ketone moiety while simultaneously installing a gem-difluoro group, both features valued for metabolic stability and target-binding modulation. Its compact structure (C₇H₇F₂NaO₂, MW 184.12) and commercial availability at ≥95% purity make it suitable for fragment-based library synthesis .

Process Chemistry Scale-Up Where Lower Molecular Weight and Defined Hazard Data Reduce Operational Burden

The 23–27% lower molecular weight of this compound compared to aryl- and heteroaryl-substituted analogs translates into reduced material requirements for kilo-lab or pilot-plant campaigns [1]. Coupled with pre-established GHS hazard documentation (H302/H315/H319/H335), the compound can be introduced into existing batch processing workflows with minimal upfront safety assessment, accelerating technology transfer from medicinal chemistry to process development .

Mechanistic Studies of Enolate Reactivity Probed by Cyclopropylcarbinyl Radical Clock Chemistry

The cyclopropyl substituent on this enolate can function as a built-in radical clock or cation probe in mechanistic investigations, as cyclopropyl ring-opening rates provide quantitative kinetic benchmarks for radical or carbocationic intermediates [1]. This feature is absent in aryl-substituted enolate analogs, making this specific compound uniquely suited for physical organic chemistry studies aimed at understanding difluoroenolate reaction pathways.

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